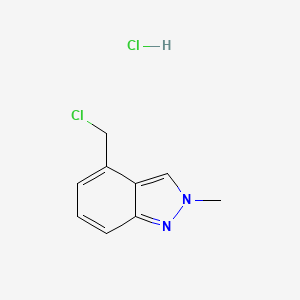
4-(chloromethyl)-2-methyl-2H-indazolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-2-methyl-2H-indazole hydrochloride is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 2-position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-2-methyl-2H-indazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amines, ethers, and thioethers.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-2-methyl-2H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-2-methyl-2H-indazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The indazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(chloromethyl)pyridine hydrochloride
- 4-(chloromethyl)benzene hydrochloride
- 2-methylindazole
Uniqueness
4-(chloromethyl)-2-methyl-2H-indazole hydrochloride is unique due to the presence of both a chloromethyl and a methyl group on the indazole ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The indazole ring system also provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2901101-72-0 |
|---|---|
Fórmula molecular |
C9H10Cl2N2 |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;/h2-4,6H,5H2,1H3;1H |
Clave InChI |
CPVFCSVMRAHKBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)C=CC=C2CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


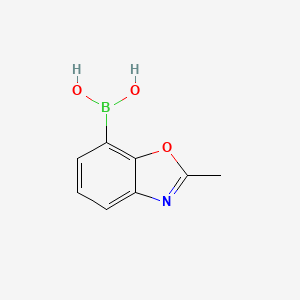
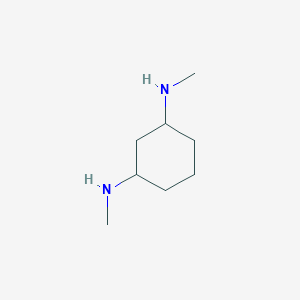
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
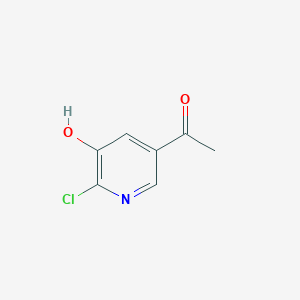
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
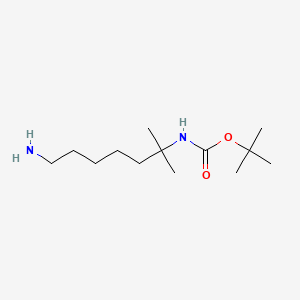
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
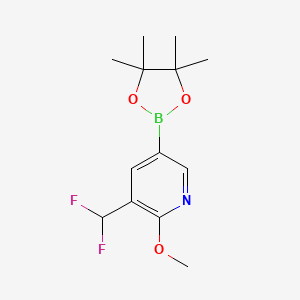
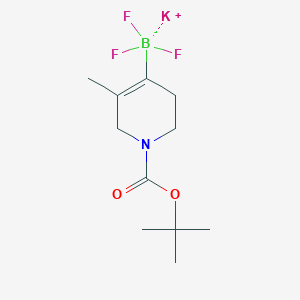
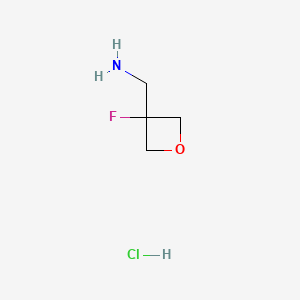
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)

![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
